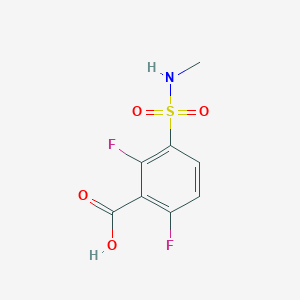

2,6-Difluoro-3-(methylsulfamoyl)benzoic acid

Description

Molecular Formula: C₈H₇F₂NO₄S Molecular Weight: 251.21 g/mol CAS No.: 1039993-93-5 Key Features: This benzoic acid derivative contains a methylsulfamoyl (-SO₂NHCH₃) group at the 3-position and fluorine atoms at the 2- and 6-positions. Limited hazard data are available, but its storage conditions suggest stability under standard laboratory conditions .

Properties

IUPAC Name |

2,6-difluoro-3-(methylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO4S/c1-11-16(14,15)5-3-2-4(9)6(7(5)10)8(12)13/h2-3,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJQTMPTFBEQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C(=C(C=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,6-Difluoro-3-(methylsulfamoyl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H10F2N2O3S

- CAS Number : 1039993-93-5

The presence of fluorine atoms in the aromatic ring and a methylsulfamoyl group significantly influences its biological properties.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and metabolic pathways.

- Protein Interaction : It has shown potential in modulating protein interactions, particularly in pathways related to cancer and inflammation.

- Cell Signaling Modulation : The compound can alter cell signaling pathways, impacting cellular responses to stress and growth factors.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : It has been shown to reduce inflammation in cellular models, indicating potential use in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that the compound can induce apoptosis in certain cancer cell lines.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections .

Study 2: Anti-inflammatory Properties

In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in managing inflammatory conditions .

Study 3: Cytotoxicity in Cancer Cells

A comprehensive evaluation of the cytotoxic effects of the compound on various cancer cell lines revealed that it significantly inhibited cell proliferation in A2058 (melanoma) and Hep-G2 (hepatocellular carcinoma) cells. The IC50 values were determined to be approximately 25 µM for A2058 and 30 µM for Hep-G2 cells .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

2,6-Difluoro-3-(trifluoromethyl)benzoic Acid

Molecular Formula: C₈H₃F₅O₂ Molecular Weight: 226.10 g/mol CAS No.: 1048921-49-8

- Structural Difference : Replaces the methylsulfamoyl group with a trifluoromethyl (-CF₃) group.

- Key Properties: The -CF₃ group is strongly electron-withdrawing, increasing the acidity of the benzoic acid (lower pKa compared to the methylsulfamoyl analog).

- Applications : Often used in agrochemicals and pharmaceuticals where lipophilicity is critical .

2,6-Difluoro-3-(propylsulfonamido)benzoic Acid

Molecular Formula: C₁₀H₁₁F₂NO₄S Molecular Weight: 279.26 g/mol CAS No.: 1103234-56-5

2,6-Dichloro-3-(methylsulfamoyl)benzoic Acid

Molecular Formula: C₈H₇Cl₂NO₄S Molecular Weight: 284.11 g/mol CAS No.: 716360-56-4

- Structural Difference : Fluorine atoms replaced by chlorine at the 2- and 6-positions.

Comparative Analysis of Physicochemical Properties

| Property | 2,6-Difluoro-3-(methylsulfamoyl)benzoic Acid | 2,6-Difluoro-3-(trifluoromethyl)benzoic Acid | 2,6-Difluoro-3-(propylsulfonamido)benzoic Acid | 2,6-Dichloro-3-(methylsulfamoyl)benzoic Acid |

|---|---|---|---|---|

| Molecular Weight | 251.21 | 226.10 | 279.26 | 284.11 |

| Substituent | -SO₂NHCH₃ | -CF₃ | -SO₂NHCH₂CH₂CH₃ | -SO₂NHCH₃ (Cl at 2,6) |

| Solubility | Moderate (H-bonding) | Low (lipophilic) | Low (alkyl chain) | Moderate (polar Cl atoms) |

| Acidity (pKa) | ~2.5–3.5 (estimated) | ~1.5–2.5 (stronger acid) | ~2.8–3.8 | ~2.0–3.0 |

| Applications | Research chemical | Agrochemicals | Herbicide intermediates | Pharmaceutical research |

Market and Research Trends

- Propylsulfonamido Derivatives : Dominant in herbicide markets due to their role in sulfonylurea-class herbicides. Suppliers like Amitychem and Echemi provide bulk quantities .

- Trifluoromethyl Analogs : Preferred in drug discovery for enhanced metabolic stability .

- Chlorinated Variants : Niche applications in specialty agrochemicals, with toxicity profiles requiring careful handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.